molecular formula C24H41NO5 B077843 Cholylhydroxamic acid CAS No. 13254-09-6

Cholylhydroxamic acid

Cat. No.: B077843
CAS No.: 13254-09-6
M. Wt: 423.6 g/mol
InChI Key: BACXIZVAQPJZOI-OELDTZBJSA-N
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Description

The compound Cholylhydroxamic acid is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholylhydroxamic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the cyclopenta[a]phenanthrene core through cyclization reactions, followed by the introduction of hydroxy and amide functional groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like alkoxides or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amide group can produce primary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions of biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanamide
  • (4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanamide

Uniqueness

The unique combination of hydroxy and amide functional groups, along with the cyclopenta[a]phenanthrene core, distinguishes this compound from others. Its specific stereochemistry also plays a crucial role in its biological activity and interactions with other molecules.

Properties

CAS No.

13254-09-6

Molecular Formula

C24H41NO5

Molecular Weight

423.6 g/mol

IUPAC Name

(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C24H41NO5/c1-13(4-7-21(29)25-30)16-5-6-17-22-18(12-20(28)24(16,17)3)23(2)9-8-15(26)10-14(23)11-19(22)27/h13-20,22,26-28,30H,4-12H2,1-3H3,(H,25,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

BACXIZVAQPJZOI-OELDTZBJSA-N

Isomeric SMILES

C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(=O)NO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

cholylhydroxamic acid
cholylhydroxamic acid, (3alpha,5alpha,7alpha,12alpha)-isome

Origin of Product

United States

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